Product packaging for 2-Thienylethyl acetate(Cat. No.:CAS No. 94135-73-6)

2-Thienylethyl acetate

Cat. No.: B12666567
CAS No.: 94135-73-6
M. Wt: 170.23 g/mol
InChI Key: DNAUTCUGZWKQBZ-UHFFFAOYSA-N
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Description

2-Thienylethyl acetate is a chemical compound with the molecular formula C8H10O2S . It is offered for research use as a chemical intermediate and building block in organic synthesis. The 2-thienyl group is a notable scaffold in medicinal and materials chemistry, known for its electronic properties where it can be more efficient than a phenyl group at delocalizing an adjacent charge . This makes thienyl-containing compounds valuable intermediates in various research applications, including the development of pharmaceuticals and functional materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2S B12666567 2-Thienylethyl acetate CAS No. 94135-73-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94135-73-6

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-thiophen-2-ylethyl acetate

InChI

InChI=1S/C8H10O2S/c1-7(9)10-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3

InChI Key

DNAUTCUGZWKQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC=CS1

Origin of Product

United States

Synthetic Methodologies and Chemodiversity of 2 Thienylethyl Acetate and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 2-thienylethyl acetate (B1210297) and its precursors involves fundamental organic reactions, including esterification, reduction, and nucleophilic substitution. These methods provide versatile routes to the target molecule and a diverse range of related thienyl-substituted compounds.

Esterification and Reduction Pathways for Precursors

The primary precursor for 2-thienylethyl acetate is 2-thiophene ethanol (B145695). The synthesis of this alcohol is a critical first step and can be achieved through several routes. One common industrial method starts with thiophene (B33073), which is first brominated at a low temperature to produce 2-bromothiophene. This intermediate then undergoes a Grignard reaction with magnesium, followed by a reaction with ethylene (B1197577) oxide to yield 2-thiophene ethanol google.com.

Another approach involves the oxidation of 2-acetylthiophene to 2-thiophene carboxylic acid, which can then be esterified gatech.edu. A more modern technique utilizes a two-step process starting from 2-bromothiophene, involving a Heck reaction followed by selective reduction to obtain 2-thiophene ethanol google.compatsnap.com. This method avoids the use of volatile bromine and is more suitable for industrial-scale production patsnap.com. Once 2-thiophene ethanol is obtained, it can be converted to this compound through standard esterification procedures, typically by reacting it with acetic anhydride or acetyl chloride in the presence of a catalyst.

A patented process highlights a synthesis pathway for 2-thiophene ethylamine starting from 2-thiophene ethanol, which involves an esterification step followed by ammonolysis google.com. This indicates the versatility of the 2-thiophene ethanol intermediate in preparing various derivatives.

Nucleophilic Substitution Reactions in Derivatization

Nucleophilic substitution is a fundamental class of reactions for creating derivatives of this compound. In these reactions, an electron-rich species (the nucleophile) attacks an electron-deficient center in the substrate, replacing a leaving group wikipedia.org.

There are two primary mechanisms for nucleophilic substitution at a saturated carbon:

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile youtube.combits-pilani.ac.in. SN2 reactions work best with unhindered substrates like methyl and primary alkyl halides youtube.com.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step reaction that proceeds through a carbocation intermediate. The first, slow step is the departure of the leaving group to form the carbocation. The second, fast step is the attack of the nucleophile on the carbocation youtube.com. The rate of an SN1 reaction depends only on the concentration of the substrate youtube.com.

For derivatization involving the acyl group of an ester like this compound, the mechanism is known as nucleophilic acyl substitution . This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the ethoxy group) to reform the carbonyl double bond masterorganicchemistry.comyoutube.com.

General Synthetic Routes for Thienyl-Substituted Compounds

A variety of synthetic methods have been developed to construct the thiophene ring, which is the core of this compound. These routes allow for the creation of a wide array of substituted thienyl compounds.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring nih.gov. Microwave-assisted Paal-Knorr condensations have been shown to be highly efficient organic-chemistry.org.

Fiesselmann Thiophene Synthesis: This is a versatile method for producing substituted thiophenes. For example, 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be obtained by the condensation of the corresponding chlorothiophene-carboxylates with methyl thioglycolate nih.gov.

Gewald Aminothiophene Synthesis: This reaction produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Other Routes: Thienyl-substituted compounds can also be synthesized through acid-catalyzed reactions between a thiophenecarboxaldehyde and pyrrole researchgate.net. Additionally, copper-catalyzed reactions and metal-free cyclizations involving elemental sulfur provide pathways to various thiophene derivatives organic-chemistry.org.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing esters like this compound. Enzymes, particularly lipases, can catalyze these reactions under mild conditions with high selectivity. While specific studies on this compound are limited, extensive research on the analogous compound, 2-phenylethyl acetate, provides a strong model for the enzymatic processes involved.

Transesterification Processes

Enzymatic synthesis of esters is often achieved through transesterification, where an alcohol reacts with an ester in the presence of an enzyme to produce a new ester and a new alcohol. Immobilized lipases are frequently used as biocatalysts for this purpose.

A prominent biocatalyst is Novozym® 435, an immobilized lipase from Candida antarctica, which has been successfully used for the synthesis of 2-phenylethyl acetate researchgate.netnih.gov. The reaction typically involves the transesterification of 2-phenethyl alcohol with an acyl donor like vinyl acetate or ethyl acetate researchgate.netmdpi.com. These processes can be conducted in solvent-free systems, which are more economical and environmentally friendly researchgate.netmdpi.com. The kinetic study of this reaction indicates that it follows an ordered ping-pong bi-bi mechanism without inhibition from the reactants nih.gov.

Another approach involves using an acyltransferase from Mycobacterium smegmatis (MsAcT). When immobilized, this enzyme shows significantly improved selectivity for the transesterification reaction over the competing hydrolysis reaction, even in an aqueous environment nih.govrsc.org. Using vinyl acetate as the acyl donor, a conversion rate of over 99% for 2-phenylethyl acetate synthesis was achieved in water nih.govrsc.org.

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of biocatalytic synthesis, several reaction parameters must be optimized. Response surface methodology (RSM) is a common statistical tool used for this purpose researchgate.netnih.gov.

For the Novozym® 435-catalyzed synthesis of 2-phenylethyl acetate, key parameters that have been optimized include:

Temperature: Studies have shown that temperature is a critical variable, with optimal conditions often found between 54°C and 58°C researchgate.netnih.govmdpi.com.

Substrate Concentration: The concentration of the alcohol precursor significantly affects the molar conversion mdpi.comresearchgate.net.

Enzyme Amount: The quantity of the immobilized lipase is another factor that influences the reaction yield researchgate.netnih.gov.

Flow Rate (for continuous systems): In packed-bed reactors used for continuous production, the flow rate of the reaction mixture is a significant factor in achieving high conversion rates mdpi.comresearchgate.net.

The table below summarizes the optimized conditions from a study on the continuous synthesis of 2-phenylethyl acetate using Novozym® 435 in a packed-bed reactor, which serves as a model for this compound synthesis.

Table 1: Optimized Parameters for Continuous Enzymatic Synthesis of 2-Phenylethyl Acetate A model for this compound synthesis.

Parameter Optimal Value Molar Conversion
2-Phenethyl alcohol Concentration 62.07 mM 99.01% ± 0.09%
Flow Rate 2.75 mL/min
Temperature 54.03 °C

Data sourced from studies on continuous synthesis in a solvent-free system using a packed-bed reactor. mdpi.comresearchgate.net

Similarly, for the synthesis using immobilized MsAcT in water, optimization revealed the following conditions for achieving a 99.17% conversion rate nih.govrsc.org:

Acyl Donor: Vinyl acetate

Molar Ratio (vinyl acetate to alcohol): 2:1

Temperature: 40°C

Reaction Time: 30 minutes

These optimized biocatalytic systems demonstrate high efficiency and stability, with immobilized enzymes often being recyclable for multiple batches, presenting a sustainable route for the production of esters like this compound nih.govrsc.org.

Polymerization of this compound Derivatives

The polymerization of this compound and its derivatives is a critical step in the synthesis of novel materials with tailored electronic and optical properties. Both chemical and electrochemical methods have been employed to produce homopolymers and copolymers with diverse functionalities.

Chemical Polymerization Techniques for Poly[2-(3-thienyl)ethyl acetate] (PTEtAc)

The chemical synthesis of Poly[2-(3-thienyl)ethyl acetate] (PTEtAc) is most commonly achieved through oxidative polymerization. This method offers a straightforward and scalable route to high molecular weight polymers.

One of the most effective and widely used oxidizing agents for the polymerization of 3-substituted thiophenes, including 2-(3-thienyl)ethyl acetate, is ferric chloride (FeCl₃) metu.edu.trrsc.org. The polymerization process involves the oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. The reaction is typically carried out in a suitable organic solvent, such as chloroform, at room temperature metu.edu.tr.

A typical procedure for the chemical polymerization of 2-(3-thienyl)ethyl acetate using FeCl₃ is as follows:

The 2-(3-thienyl)ethyl acetate monomer is dissolved in chloroform under an inert atmosphere, such as nitrogen metu.edu.tr.

Ferric chloride (FeCl₃) is then added to the solution in a batch-wise manner over a period of time metu.edu.tr. The FeCl₃ acts as the oxidizing agent, initiating the polymerization metu.edu.tr.

The reaction mixture is stirred for an extended period, typically 24 hours, at room temperature to ensure complete polymerization metu.edu.tr.

The resulting polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol metu.edu.tr.

The precipitated polymer is collected and purified to remove any remaining monomer and catalyst residues. This purification process often involves washing with water to remove FeCl₃ metu.edu.tr.

The mechanism of FeCl₃-mediated polymerization of 3-alkylthiophenes is believed to proceed through a radical mechanism rsc.org. The solid-state FeCl₃ is crucial for its activity as an oxidant rsc.org. The proposed mechanism suggests that the polymerization occurs on the surface of the solid FeCl₃ crystals, which helps in producing polymers with fewer regio-irregularities compared to a radical cation mechanism in solution rsc.org.

Table 1: Key Parameters for Chemical Polymerization of 2-(3-thienyl)ethyl acetate

ParameterDescriptionReference
Monomer 2-(3-thienyl)ethyl acetate metu.edu.tr
Oxidizing Agent Ferric chloride (FeCl₃) metu.edu.trrsc.org
Solvent Chloroform metu.edu.tr
Atmosphere Inert (Nitrogen) metu.edu.tr
Reaction Time 24 hours metu.edu.tr
Precipitation Methanol metu.edu.tr
Purification Washing with water metu.edu.tr

Copolymerization Strategies

Copolymerization is a powerful strategy to modify and enhance the properties of polymers derived from this compound. By incorporating different monomer units into the polymer chain, it is possible to tune the resulting material's electronic, optical, and physical characteristics.

Electrochemical Copolymerization:

Electrochemical methods offer precise control over the polymerization process and are particularly useful for creating thin films of copolymers. The copolymerization of 2-(3-thienyl)ethyl acetate derivatives with other heterocyclic monomers has been demonstrated. For instance, a derivative, (S)-2-methylbutyl-2-(3-thienyl)acetate, has been successfully copolymerized with both pyrrole and thiophene using constant potential electrolysis.

Donor-acceptor (D-A) copolymers are a significant class of materials in organic electronics. These are synthesized by alternating electron-rich (donor) and electron-deficient (acceptor) monomer units. This molecular design leads to materials with tailored band gaps and improved charge transport properties. While specific examples with this compound are not extensively detailed in the provided context, the general strategy involves pairing thiophene-based monomers (donors) with electron-withdrawing units.

Table 2: Examples of Copolymerization with Thiophene Derivatives

Comonomer 1Comonomer 2Polymerization MethodResulting Copolymer Type
(S)-2-methylbutyl-2-(3-thienyl)acetatePyrroleConstant potential electrolysisBlock copolymer
(S)-2-methylbutyl-2-(3-thienyl)acetateThiopheneConstant potential electrolysisCopolymer
2,2'-thienylpyrrole-Electrolytic polymerizationAlternating copolymer
3,4-ethylenedioxythiophene (B145204) (EDOT)2-(thiophen-3-yl)ethyl 2-bromo-2-methylpropanoateChemical (oxidative)Random copolymer

The synthesis of block copolymers can also be achieved. For example, block copolymers of poly[(S)-2-methylbutyl-2-(3-thienyl)acetate] have been synthesized in the presence of pyrrole or thiophene via constant potential electrolysis. This approach allows for the creation of well-defined block architectures with distinct properties arising from each block segment.

Furthermore, the creation of random copolymers is another viable strategy. For example, a bromine-functionalized thiophene derivative, 2-(thiophen-3-yl)ethyl 2-bromo-2-methylpropanoate, has been copolymerized with 3,4-ethylenedioxythiophene (EDOT) to create a nearly random copolymer. This was achieved through chemical oxidative polymerization using FeCl₃. Such random copolymers can be designed to have tunable properties based on the ratio of the comonomers.

Advanced Characterization and Spectroelectrochemical Analysis of 2 Thienylethyl Acetate Systems

Spectroscopic Characterization Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly valuable for studying the electronic structure and dynamics of organic radicals and paramagnetic centers. In the context of thiophene-based materials, ESR is instrumental in characterizing the charge carriers (polarons) that are generated during electrochemical or chemical oxidation (doping).

In studies on the polymer derived from 2-thienylethyl acetate (B1210297), namely poly[2-(3-thienyl)ethyl acetate] (PTEtAc), in situ ESR spectroelectrochemistry is employed to analyze the nature and stability of electrogenerated charge carriers. researchgate.net Upon electrochemical p-doping, the polymer is oxidized, leading to the formation of radical cations known as polarons, which possess a single unpaired electron and are therefore ESR-active.

The simultaneous use of ESR and other spectroscopic techniques allows for a comprehensive analysis of the doping process. researchgate.net At low doping levels of PTEtAc, the ESR signal intensity increases, confirming the generation of polaronic species. As the doping level is further increased, the ESR signal may decrease, which is indicative of the coupling of two polarons to form a diamagnetic, ESR-silent bipolaron. researchgate.net Research on related thiophene (B33073) oligomers supports that upon one-electron oxidation, the resulting charge tends to remain on a single oligomer unit. dtic.mil The analysis of ESR spectra provides critical insights into the mobility and stability of these charge carriers along the polymer backbone. researchgate.netdtic.mil

Table 1: ESR Spectroscopy Findings for Poly[2-(3-thienyl)ethyl acetate] System

Doping Level Predominant Species ESR Activity Observations
Low Polarons (Radical Cations) Active Signal intensity increases with initial oxidation. researchgate.net
High Bipolarons (Dicationic) Silent Signal intensity may decrease as polarons combine. researchgate.net

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption, transmission, or reflectance of a material over a broad range of electromagnetic wavelengths (typically 175-3300 nm). eag.comnexolve.com This technique is used to study electronic transitions within molecules and materials. For conjugated systems like polythiophenes, UV-Vis-NIR spectroscopy is essential for monitoring the changes in electronic structure during doping.

The spectroelectrochemical analysis of poly[2-(3-thienyl)ethyl acetate] (PTEtAc) films reveals distinct changes in the UV-Vis-NIR spectrum upon electrochemical oxidation. In its neutral state, the polymer exhibits a strong absorption band corresponding to the π-π* electronic transition of the conjugated backbone.

As the polymer undergoes p-doping, this interband transition is bleached, and new absorption bands appear at lower energies (in the Vis-NIR region). These new bands are characteristic of the electronic transitions associated with the charge carriers generated on the polymer chain. researchgate.net

Polarons: The formation of polarons at low doping levels introduces two new electronic transitions below the original π-π* gap.

Bipolarons: At higher doping levels, the evolution of the spectra often indicates the formation of bipolarons, which have their own characteristic absorption bands.

The simultaneous analysis of ESR and UV-Vis-NIR data allows for the unambiguous identification of polaronic and bipolaronic species. researchgate.net Studies have shown that PTEtAc has a high capacity for charged species, which is attributed to the flexibility of its longer side chains, enhancing the stability of the redox states at various doping levels. researchgate.net

Table 2: Key UV-Vis-NIR Absorption Bands for Doped Poly[2-(3-thienyl)ethyl acetate]

Polymer State Species Associated Absorption Bands
Neutral Undoped Polymer Strong π-π* transition
Low Doping Polarons Two new sub-gap absorption bands researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-resolution spectral data over a wide spectral range, identifying the vibrational modes of functional groups within a molecule.

Key expected vibrational bands include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O single bond stretching of the ester group, usually found in the 1000-1300 cm⁻¹ region.

Thiophene Ring Vibrations: C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching within the ring (approx. 1400-1500 cm⁻¹), and C-S stretching modes.

Aliphatic C-H Stretching: Vibrations from the methylene (B1212753) (-CH₂) groups of the ethyl chain and the methyl (-CH₃) group of the acetate, typically observed in the 2850-3000 cm⁻¹ range.

In situ FTIR spectroelectrochemistry can also be applied to the corresponding polymer to monitor changes in the vibrational spectra during the doping process, providing further insight into the structural changes that accompany oxidation. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for 2-Thienylethyl Acetate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester (C=O) Stretching 1735 - 1750
Ester (C-O) Stretching 1000 - 1300
Aliphatic (CH₂, CH₃) C-H Stretching 2850 - 3000
Thiophene (Aromatic) C-H Stretching ~3100

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It exploits the magnetic properties of certain atomic nuclei. ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring, the two methylene groups of the ethyl chain, and the methyl group of the acetate moiety.

Thiophene Protons: The three protons on the thiophene ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), with their chemical shifts and coupling patterns depending on their position (C3, C4, or C5).

Ethyl Protons (-OCH₂CH₂-Thiophene): Two triplets are expected. The methylene group adjacent to the oxygen (-OCH₂-) would be downfield due to the deshielding effect of the oxygen atom. The methylene group adjacent to the thiophene ring (-CH₂-Thiophene) would appear slightly upfield relative to the other methylene group.

Acetate Protons (-COCH₃): A sharp singlet for the three equivalent methyl protons, typically appearing in the δ 2.0-2.2 ppm region.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the δ 170-175 ppm range. libretexts.org

Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (δ 120-145 ppm). The carbon attached to the ethyl group will have a different chemical shift from the others.

Ethyl Carbons (-OCH₂CH₂-): Two distinct signals for the two methylene carbons. The carbon attached to the oxygen (-OCH₂-) will be further downfield (around δ 60-65 ppm) than the one attached to the thiophene ring.

Acetate Carbon (-CH₃): The methyl carbon of the acetate group will be the most upfield signal, typically around δ 20-22 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Acetate (-COCH₃) ~2.1 (singlet) ~21
Ester Methylene (-OCH₂) ~4.3 (triplet) ~64
Thienyl Methylene (-CH₂Th) ~3.1 (triplet) ~30
Thiophene Ring ~6.8 - 7.5 (multiplets) ~123 - 142

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a sample and can be used to elucidate molecular structures by analyzing fragmentation patterns.

For this compound (C₈H₁₀O₂S), the molecular weight is approximately 170.23 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 170.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of the Acetoxy Group: Cleavage of the bond between the ethyl chain and the oxygen could lead to the loss of a CH₃COO radical, although this is less common.

McLafferty Rearrangement: A potential rearrangement involving the carbonyl group could occur.

Benzylic-type Cleavage: The most prominent fragmentation pathway would likely be the cleavage of the C-C bond in the ethyl chain, leading to the formation of a stable thienylmethyl-type cation. A major peak would be expected at m/z = 111, corresponding to the [C₄H₃S-CH₂CH₂]⁺ fragment after cleavage, or more likely at m/z = 97 for the thienylmethyl cation [C₄H₃S-CH₂]⁺.

Loss of Ethylene (B1197577): Fragmentation could also produce a peak corresponding to the molecular ion minus ethylene (C₂H₄), resulting in a fragment related to thiopheneacetic acid.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formula
170 Molecular Ion [C₈H₁₀O₂S]⁺˙
111 2-Thienylethyl Cation [C₆H₇S]⁺
97 Thienylmethyl Cation [C₅H₅S]⁺

Electrochemical Characterization

Electrochemical characterization involves studying the behavior of a compound or material in response to an applied electrical potential or current. Techniques like cyclic voltammetry (CV) are used to investigate redox processes (oxidation and reduction).

For systems involving this compound, electrochemical analysis typically focuses on the electropolymerization of the monomer and the subsequent characterization of the resulting polymer, poly[2-(3-thienyl)ethyl acetate] (PTEtAc). The monomer itself can be oxidized at a specific potential to form radical cations, which then couple to form the polymer film on an electrode surface. The oxidation potential of related thiophene-based monomers is a key parameter; for example, 2-(thiophen-2-yl)furan has an oxidation onset potential of 0.90 V. researchgate.net

The electrochemical behavior of the PTEtAc polymer is central to its characterization. Cyclic voltammetry of a PTEtAc film reveals the reversible p-doping (oxidation) and dedoping (reduction) processes. During the anodic (positive) scan, an oxidation wave is observed, corresponding to the removal of electrons from the polymer backbone and the formation of charge carriers (polarons and bipolarons). This process is accompanied by the insertion of counter-ions from the electrolyte into the polymer film to maintain charge neutrality. During the cathodic (negative) scan, a reduction wave appears as the polymer is returned to its neutral state.

The stability, switching speed, and charge capacity of the polymer can be evaluated from its cyclic voltammograms. Research has shown that the functionalized alkyl side chain of PTEtAc provides flexibility that stabilizes the charged redox states, allowing for a high capacity for charged species. researchgate.net The electrochemical process is the foundation for spectroelectrochemical studies, where techniques like ESR and UV-Vis-NIR are used to identify the species generated at different potentials. researchgate.net The formation of acetate has also been studied as a product in the electrochemical reduction of CO₂, although this involves different mechanisms and catalyst systems. wustl.edursc.orgdtu.dk

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electroactive polymers like PTEtAc. researchgate.netmdpi.com By scanning the potential applied to a polymer-coated electrode and measuring the resulting current, researchers can determine key parameters such as oxidation and reduction potentials, electrochemical stability, and the reversibility of the doping/dedoping process. researchgate.net

For poly[2-(3-thienyl)ethyl acetate] (PTEtAc), cyclic voltammetry reveals a chemically reversible p-doping process. researchgate.net This indicates that the polymer can be repeatedly oxidized (doped) and reduced (dedoped) without significant degradation of the electroactive backbone. In contrast, its hydrolyzed derivative, poly[2-(3-thienyl)ethanol] (PTEtOH), loses its redox activity during consecutive potential scans, highlighting the role of the acetate group in stabilizing the doped state. researchgate.net The voltammetric behavior of many conducting polythiophene derivatives suggests that upon oxidation, charge carriers known as polarons and bipolarons are generated. bangor.ac.uk

The table below summarizes the key electrochemical parameters for PTEtAc and a related derivative as determined by cyclic voltammetry.

PolymerOnset Oxidation Potential (V)Doping Process ReversibilityKey Observation
Poly[2-(3-thienyl)ethyl acetate] (PTEtAc) Varies with electrolyte/solvent systemChemically ReversibleStable redox cycling. researchgate.net
Poly[2-(3-thienyl)ethanol] (PTEtOH) Varies with electrolyte/solvent systemIrreversibleLoss of redox activity on repeated cycles. researchgate.net

In Situ Spectroelectrochemical Investigations of Doping Processes

In situ spectroelectrochemistry combines electrochemical methods with spectroscopic techniques (such as UV-Vis-NIR, Raman, or ESR) to monitor changes in the electronic structure of a material as it undergoes redox reactions. mdpi.comcam.ac.uk This powerful approach allows for the direct observation of the formation and evolution of charge carriers during the doping process. acs.orgresearchgate.net For polythiophene systems, these techniques are crucial for identifying the electronic states associated with polarons and bipolarons and understanding the mechanism of charge injection and transport. acs.orgresearchgate.net

The charge carriers in doped conjugated polymers like PTEtAc are quasi-particles known as polarons (radical cations) and bipolarons (dications). mdpi.com In situ electron spin resonance (ESR) combined with UV-Vis-NIR spectroscopy is particularly effective for distinguishing between these species. Polarons possess a spin (S=1/2) and are ESR-active, while spinless bipolarons (S=0) are ESR-silent.

Studies on PTEtAc reveal that upon initial p-doping (oxidation), polarons are the primary charge carriers formed. researchgate.net As the oxidation potential increases, these polarons can combine to form more stable, lower-energy bipolarons. The stability of these charge carriers is significantly influenced by the polymer structure and the surrounding environment. The acetate side chain in PTEtAc contributes to the stability of the doped state. researchgate.net In many polythiophene derivatives, the introduction of specific side chains can enhance the stability of the charge carriers, which is crucial for the long-term performance of electronic devices. ntnu.edu.twnih.gov

The side chains attached to a polythiophene backbone have a profound impact on its electrochemical properties. researchgate.net They can influence polymer solubility, morphology, and the energetics of the doping process. The ester functionality in the this compound monomer is a key determinant of the resulting polymer's behavior.

The acetoxy group in PTEtAc influences the polymer's interaction with the electrolyte and stabilizes the positive charges (polarons and bipolarons) on the polymer backbone during p-doping. researchgate.net Research on various polythiophenes with ester-functionalized side chains shows that these groups can affect ion diffusion and accommodation within the polymer film, which is essential for charge compensation during redox switching. acs.orgacs.org Compared to simple alkyl side chains, functional groups like esters can alter the oxidation potential and improve the stability of the oxidized polymer. researchgate.netrsc.org The specific chemistry of the side chain dictates the level of interaction with electrolyte ions, which can be tailored to optimize device performance. researchgate.netosti.gov

The following table outlines the general influence of different side chain functionalities on the electrochemical properties of polythiophenes.

Side Chain FunctionalityGeneral Influence on Electrochemical Properties
Alkyl Basic functionality, provides solubility.
Ester (e.g., Acetate) Can improve stability of the doped state; influences ion interaction and diffusion. researchgate.netresearchgate.netacs.org
Oligoethylene Oxide Enhances ionic conductivity and interaction with specific cations. researchgate.net
Carboxylic Acid / Sulfonic Acid Significantly alters doping potentials and interaction with electrolyte anions. researchgate.netrsc.org

The process of doping in PTEtAc and related polythiophenes involves the sequential removal of electrons from the polymer backbone. bangor.ac.uk This oxidation process leads to the formation of charge carriers, which are understood in terms of polaron and bipolaron states.

Polaron Formation : At low doping levels, the removal of a single electron from the polymer chain creates a radical cation, known as a polaron. This charge is not localized to a single monomer unit but extends over several rings, causing a local distortion of the polymer's geometric and electronic structure. This process is associated with the appearance of new optical absorption bands in the UV-Vis-NIR spectrum at energies below the bandgap of the neutral polymer. researchgate.netacs.org

Bipolaron Formation : As the doping level increases, a second electron can be removed. This can happen in two ways: a second electron is removed from a different part of the chain, creating a second polaron, or a second electron is removed from an existing polaron, forming a spinless dication known as a bipolaron. mdpi.comnih.gov Bipolarons are often energetically more favorable at higher doping concentrations. researchgate.net The formation of bipolarons is typically accompanied by the growth of a lower-energy absorption band in the NIR region and a decrease in the polaron absorption bands. researchgate.net In some systems, bipolaron formation can occur in two distinct stages: an initial stage at low doping levels associated with double doping, and a later stage at high doping levels where two polarons combine. nih.gov

Spectroelectrochemical studies on PTEtAc and its derivatives have confirmed this general mechanism, identifying the specific spectral signatures associated with the evolution from the neutral state to the polaron- and bipolaron-dominated states upon electrochemical oxidation. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 2 Thienylethyl Acetate Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel analogues and in understanding the structural requirements for a specific biological response.

The development of robust QSAR models for 2-thienylethyl acetate (B1210297) analogues involves a multi-step process. Initially, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

Statistical methods, such as multiple linear regression (MLR) and more advanced machine learning algorithms, are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is rigorously evaluated using internal and external validation techniques to ensure its reliability. For instance, in studies of thiophene (B33073) derivatives, QSAR models have been developed to predict activities ranging from the inhibition of enzymes like human factor Xa to genotoxicity researchgate.netscirp.org. These models are typically evaluated based on statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

The analysis of a validated QSAR model reveals which molecular descriptors have the most significant impact on the biological activity of 2-thienylethyl acetate analogues. This provides valuable insights into the molecular properties that govern the compound's interaction with its biological target.

In QSAR studies of various thiophene derivatives, a range of descriptors has been found to be influential. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and charge distribution. For some thiophene derivatives, descriptors related to electron density and LUMO energies have been identified as crucial factors in their biological activity researchgate.net.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. They can influence how well the molecule fits into a biological receptor's binding site.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical representations of the molecular structure, including information about branching and connectivity.

The following table summarizes the types of molecular descriptors and their potential influence on the activity of thiophene-containing compounds, which can be extrapolated to this compound analogues.

Descriptor TypeExamplesPotential Influence on Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic interactions, reaction mechanisms, and the ability to participate in charge-transfer processes with the biological target.
Steric Molecular volume, Surface area, Molar refractivityAffects the complementarity of the molecule with the binding site of the receptor; bulky substituents may enhance or hinder binding.
Lipophilic LogP, Hydrophobic surface areaInfluences membrane permeability and binding to hydrophobic pockets within the target protein.
Topological Connectivity indices, Shape indicesDescribes the overall size, shape, and branching of the molecule, which can be critical for receptor recognition.

Mechanistic Insights from Structural Variations

Systematic structural modifications of this compound analogues and the subsequent evaluation of their biological activities can provide profound mechanistic insights into their mode of action.

Many biological targets, such as enzymes and receptors, are chiral and therefore can exhibit stereochemical specificity, interacting differently with the enantiomers of a chiral drug molecule. While this compound itself is not chiral, the introduction of substituents on the ethyl side chain or the thiophene ring can create a stereocenter.

The biological activity of such chiral analogues can be highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active or even inactive. This enantioselectivity is a critical consideration in drug design and development.

Enzymatic reactions, particularly those catalyzed by lipases, are well-known for their ability to discriminate between enantiomers. For instance, the enantioselective hydrolysis of esters similar to this compound, such as 2-phenylethyl acetate, has been demonstrated using various lipases jocpr.comnih.gov. In these reactions, the enzyme preferentially hydrolyzes one enantiomer of the ester, allowing for the kinetic resolution of the racemic mixture. The degree of enantioselectivity is often influenced by the specific lipase used, the reaction medium, and the structure of the substrate. This principle can be applied to the synthesis of enantiomerically pure this compound analogues.

The nature and position of substituents on the thiophene ring of this compound analogues can have a dramatic effect on their chemical properties and biological interactions. The thiophene ring can be considered a bioisosteric replacement for a phenyl ring, and its sulfur atom can participate in hydrogen bonding, influencing drug-receptor interactions nih.gov.

Research on a variety of thiophene-based compounds has elucidated several key principles regarding substituent effects:

Position of Substitution: The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene, with certain positions being more favored for substitution nih.gov. The biological activity can be highly dependent on the substitution pattern. For example, in some series of thiophene derivatives with anti-inflammatory properties, substitution at the 5-position of the thiophene ring was found to be important for activity rsc.org.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the thiophene ring, thereby influencing its reactivity and its interactions with biological targets. The presence of groups such as carboxylic acids, esters, amines, and amides has been frequently associated with the anti-inflammatory activity of thiophene-based compounds rsc.org.

The following table summarizes the observed effects of different substituents on the biological activities of various thiophene derivatives.

Substituent TypePosition on Thiophene RingObserved Effect on Biological Activity
Amino group2-positionImportant for anti-inflammatory activity in certain derivatives rsc.org.
Carboxylic acid/EsterVariesFrequently described in thiophene-based compounds with anti-inflammatory properties rsc.org.
Methyl/Methoxy groupsVariesOften highlighted for their importance in anti-inflammatory and biological target recognition rsc.org.
Phenyl groupVariesCan influence lipophilicity and participate in pi-stacking interactions with the target.
HalogensVariesCan alter electronic properties and lipophilicity, potentially enhancing membrane permeability and binding affinity.

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical calculations offer a powerful approach to understanding the electronic structure and reactivity of this compound and its analogues at the atomic level. These methods can provide insights that are often difficult to obtain through experimental means alone.

By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular properties, including:

Optimized Molecular Geometry: Determination of the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules, including biological targets.

Quantum Chemical Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and global hardness can be calculated to further characterize the reactivity of the molecule.

For example, DFT studies on novel thiophene-2-carboxamide derivatives have been used to analyze the distribution of HOMO and LUMO orbitals and to understand how different substituents affect the electronic properties of the compounds mdpi.com. Similar computational approaches can be applied to this compound analogues to rationalize their observed structure-activity relationships and to guide the design of new compounds with improved biological profiles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For analogues of this compound, DFT can be instrumental in understanding their intrinsic properties and predicting their behavior.

DFT calculations for thiophene derivatives are often employed to determine their electronic and structural features. researchgate.net For a molecule like this compound, DFT could be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been performed for various thiophene derivatives to understand their three-dimensional conformations, which is a critical factor in their interaction with biological targets. mdpi.com

Furthermore, DFT is used to calculate the distribution of electron density and to derive various molecular descriptors. Natural Population Analysis (NPA) can reveal atomic charge distributions, indicating which atoms are electron-rich or electron-poor. mdpi.com In the context of this compound analogues, this information can highlight potential sites for electrostatic interactions or nucleophilic/electrophilic attack. For instance, in a study of 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, NPA atomic charge distributions were used to identify potential metal-coordinating sites. mdpi.com

Another key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap (ΔE) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. e3s-conferences.org A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of this compound analogues, comparing their HOMO-LUMO gaps could provide a theoretical basis for ranking their relative reactivities. Theoretical studies on conjugated molecules based on thienothiophene have shown how the HOMO-LUMO gap changes with the extension of the conjugated system. e3s-conferences.org

The following table illustrates the type of data that can be generated from DFT calculations on thiophene derivatives, based on a study of oligothiophenes.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.56-0.366.20
2,2'-Bithiophene-6.02-0.985.04
2,2':5',2''-Terthiophene-5.75-1.324.43
2,2':5',2'':5'',2'''-Quaterthiophene-5.58-1.544.04
This table is for illustrative purposes and shows calculated values for oligothiophenes to demonstrate the application of DFT. Data adapted from a study on the analysis of molecular structures and spectroscopic properties of thiophene molecules. jchps.com

Computational Approaches for Molecular Properties and Interactions

Beyond DFT, a range of computational methods can be applied to elucidate the properties and potential interactions of this compound analogues. These approaches are vital for building SAR models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors. These can include electronic descriptors (like those from DFT), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). Multivariate linear regression or more advanced machine learning algorithms can then be used to build a predictive model of activity. cedia.edu.ec

Molecular Docking is a key computational tool for studying intermolecular interactions. If the biological target of this compound analogues is known (e.g., an enzyme or a receptor), molecular docking can be used to predict the preferred binding orientation of the analogues within the target's active site. This method scores the binding affinity, providing a rank-ordering of potential activity. nih.gov Docking studies on thiophene derivatives have been used to investigate their interactions with various enzymes, revealing key binding interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For example, molecular docking of thiophene chalcones/coumarins against acetylcholinesterase has been performed to understand their inhibitory potential. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the interactions between a this compound analogue and its biological target. Starting from a docked pose, an MD simulation can model the movement of the ligand and the protein over time, giving insights into the stability of the binding pose and the role of solvent molecules.

The combination of these computational approaches allows for a comprehensive in silico assessment of this compound analogues. By calculating molecular properties and simulating their interactions with biological targets, these methods can guide the synthesis of new analogues with potentially improved activity, saving time and resources in the drug discovery and development process.

Advanced Applications and Materials Science Leveraging 2 Thienylethyl Acetate Chemistry

Applications in Conductive Polymers and Synthetic Metals

2-Thienylethyl acetate (B1210297) serves as a key monomer for the synthesis of conductive polymers, specifically functionalized polythiophenes. The thiophene (B33073) unit provides the conjugated backbone necessary for electrical conductivity, while the ethyl acetate group offers a site for potential modification and influences the polymer's physical properties.

A significant advancement in this area is the homo-electropolymerization of 2-(3-thienyl)ethyl acetate (T-etOAc) to form durable, solid films. nasa.govresearchgate.net Research has demonstrated that this monomer can be electropolymerized by itself, a process previously challenging for many esters of 2-(3-thienyl)ethanol (T-etOH). nasa.govresearchgate.net The strategy involves carefully controlling the oxidation potential (less than 1.8 V vs. Ag/AgCl) to prevent over-oxidation while increasing the monomer concentration to ensure polymer chain growth. nasa.govresearchgate.net

The resulting poly(2-(3-thienyl)ethyl acetate) films are notably hard and highly insoluble, properties attributed to a highly cross-linked polymer structure. nasa.govresearchgate.net This cross-linking occurs when the thiophene groups of the monomer become parts of different, independently growing polymer chains. nasa.gov The hardness of these films has been measured at 3H on the pencil hardness scale, a significant increase compared to the <6B hardness of poly(3-methylthiophene), indicating a more rigid and robust material. nasa.govresearchgate.net

In addition to homopolymerization, 2-(3-thienyl)ethyl acetate can be successfully copolymerized with other thiophene derivatives, such as 3-methylthiophene (B123197) (3MeT), to tailor the properties of the resulting conductive material. nasa.govresearchgate.net The copolymerization of functionalized thiophene monomers is a widely used strategy to create materials with specific optical and redox properties for applications in organic electronics. beilstein-journals.orgmetu.edu.trcambridge.org

The principles of electropolymerizing functionalized thiophenes are further illustrated by the successful polymerization of the related monomer, 2-(3-thienyl)ethyl acrylate (B77674) (TE-AA). electrochemsci.org The acrylate group, like the acetate group, allows for the formation of polymer films with distinct electrochromic and redox activities. electrochemsci.org

MonomerPolymerization MethodKey Film PropertiesHardness
2-(3-thienyl)ethyl acetateHomo-electropolymerizationDurable, highly insoluble, cross-linked3H
2-(3-thienyl)ethyl acetate & 3-methylthiopheneCo-electropolymerizationTunable electrochemical properties<3H
2-(3-thienyl)ethyl acrylateHomo-electropolymerizationGood redox activity, electrochromicNot specified

Derivatization for Enzyme Immobilization and Biocatalysis

While the derivatization of 2-thienylethyl acetate specifically for enzyme immobilization is not extensively documented in scientific literature, the underlying chemical principles and related research provide a basis for its potential application. Enzyme immobilization involves attaching enzymes to or entrapping them within insoluble support materials, a process that enhances their stability and reusability in industrial biocatalysis. The functional groups on this compound could theoretically be modified to act as covalent linkage points for enzymes.

Research on analogous compounds, particularly the enzymatic synthesis of 2-phenethyl acetate, highlights the relevance of biocatalysis in producing valuable esters. nih.govrsc.orgresearchgate.net In these studies, immobilized enzymes like acyltransferase from Mycobacterium smegmatis are used to catalyze transesterification reactions in aqueous media, demonstrating a green chemistry approach to ester synthesis. nih.govrsc.orgresearchgate.net

For this compound, a potential pathway for creating a biocatalytic material involves post-polymerization modification. Research has shown that polymer films derived from the related monomer, 2-(3-thienylethyl)-3-thiopheneacetate, can be chemically reduced with lithium aluminum hydride to convert the ester groups into hydroxyl groups, yielding a poly[2-(3-thienylethanol)] film. core.ac.uk This hydroxyl-functionalized polymer surface could then be activated to covalently bind enzymes, effectively using the polymer as a support for enzyme immobilization. This approach is actively being explored for the modification of polythiophene films with various biomolecules. core.ac.uk

Role as a Building Block in Complex Organic Synthesis

This compound is a versatile building block, or synthon, for complex organic synthesis, offering two primary sites for chemical modification: the thiophene ring and the ester functional group.

The thiophene ring is an aromatic heterocycle that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the ring. wikipedia.org Furthermore, the ring can be deprotonated with strong bases like butyllithium (B86547) to form a thienyllithium species, which is a potent nucleophile for creating new carbon-carbon bonds. wikipedia.org

The ethyl acetate side chain provides a second point of reactivity. The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-(thienyl)ethanol. nih.govchemshuttle.com This alcohol is a valuable intermediate itself, serving as a precursor for synthesizing a wide range of compounds. chemshuttle.comrsc.org For example, it can be used in the synthesis of thieno[3,2-b]thiophene, a key component in organic electronics. rsc.org The hydroxyl group of 2-(thienyl)ethanol can be further oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions. google.com

The strategic use of this compound as a building block allows for the incorporation of the 2-thienylethyl moiety into larger, more complex molecules, which is particularly relevant in the synthesis of pharmaceuticals and functional materials. beilstein-journals.orggoogle.com

Functional GroupType of ReactionPotential Product/Intermediate
Thiophene RingElectrophilic Substitution (e.g., Bromination)Bromo-substituted this compound
Thiophene RingMetalation (e.g., with n-BuLi)2-Lithiothienyl derivative
Ester GroupHydrolysis2-(Thienyl)ethanol
Ester Group (after hydrolysis)Oxidation2-(Thienyl)acetaldehyde or 2-(Thienyl)acetic acid
Ester Group (after hydrolysis)Tosylation2-(Thienyl)ethyl tosylate

Development of Specialty Chemicals and Materials

The chemistry of this compound is instrumental in the development of specialty chemicals and materials, primarily through its role in polymer science. The ability to form hard, robust, and cross-linked conductive polymer films makes it a candidate for applications requiring durable electronic materials. nasa.govresearchgate.net

The development of specialty materials often relies on the ability to fine-tune material properties, which can be achieved by creating copolymers. By electropolymerizing this compound with other functionalized monomers, such as derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT), materials with precisely tailored electrical, optical, and mechanical properties can be produced. beilstein-journals.orgmetu.edu.trcambridge.org This strategy is central to creating advanced materials for specific applications like electrochromic windows, sensors, and biomedical devices. metu.edu.trcambridge.org

Furthermore, the polymer derived from this compound can be chemically modified after polymerization. As noted previously, the ester groups on the polymer backbone can be reduced to hydroxyl groups. core.ac.uk This transformation converts the conductive polymer into a functionalized scaffold. This scaffold can then be re-esterified with various activated carboxylic acids, allowing for the attachment of a wide range of molecules to the polymer surface. core.ac.uk This post-polymerization modification technique opens the door to creating a diverse array of specialty materials, including surfaces with tailored biocompatibility, sensor materials with specific recognition sites, or polymer-supported catalysts.

Q & A

Q. What validated methods exist for synthesizing this compound in laboratory settings?

  • Answer : While direct synthesis protocols are scarce, analogous esterification methods (e.g., for 2-phenylethyl acetate) involve acid-catalyzed reactions between 2-thiopheneethanol and acetic acid under reflux. Reactive distillation (using Aspen Plus simulations for equilibrium optimization) and enzyme-catalyzed acetylation (e.g., lipases in non-aqueous media) are transferable strategies . Purity is typically confirmed via GC-MS or NMR, with yields dependent on catalyst selection (e.g., sulfuric acid vs. immobilized Candida antarctica lipase B) .

Q. What safety protocols are critical for handling this compound in laboratory environments?

  • Answer : The compound’s GHS classification (if available) should guide handling. General precautions include:
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers away from oxidizers, with stability data indicating sensitivity to moisture or light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?

  • Answer : Discrepancies often arise from incomplete equilibrium modeling or unaccounted side reactions (e.g., thiophene ring sulfonation). A systematic approach includes:
  • Meta-analysis : Quantify heterogeneity (I² statistic) across studies to identify outliers .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Computational Validation : Apply DFT calculations (e.g., Gaussian software) to verify transition states and activation energies .

Q. What advanced analytical techniques are suitable for characterizing this compound’s stability under varying pH and temperature?

  • Answer : Stability studies should combine:
  • Chromatography : UPLC-PDA to detect degradation products (e.g., hydrolysis to 2-thiopheneethanol) .
  • Spectroscopy : NMR (¹H/¹³C) to monitor ester bond integrity; IR for functional group changes .
  • Thermal Analysis : TGA-DSC to identify decomposition thresholds (e.g., exothermic peaks >200°C) .
  • Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under controlled humidity/pH .

Q. How can computational tools optimize this compound’s synthesis and application in drug delivery systems?

  • Answer :
  • Process Simulation : Aspen Plus or COMSOL for reactive distillation optimization, incorporating V-L-L equilibria and azeotrope breaking .
  • Molecular Dynamics : Predict lipid bilayer interactions (e.g., for nanoemulsion formulations) using GROMACS with CHARMM force fields .
  • QSAR Modeling : Relate structural features (e.g., thiophene ring electron density) to bioavailability or toxicity .

Methodological Considerations

  • Data Reproducibility : Follow PRISMA guidelines for systematic reviews of synthesis protocols, ensuring transparency in experimental parameters (e.g., catalyst loading, reaction time) .
  • Uncertainty Quantification : Apply NIST-recommended error propagation methods for thermodynamic data (e.g., enthalpy of vaporization) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per Cochrane Handbook standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.